1-(4-Methoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one
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Overview
Description
1-(4-Methoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 4-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to various substituted chalcones.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as photoluminescent materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophiles in biological molecules, thereby modulating their activity.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
1-(4-Hydroxyphenyl)-3-(4-pyridyl)prop-2-en-1-one: Similar structure but with a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one:
1-(4-Methoxyphenyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one: Contains a dimethylamino group, which can alter its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its combination of the methoxyphenyl and pyridyl groups, which confer specific chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
72512-24-4 |
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Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H13NO2/c1-18-14-5-3-13(4-6-14)15(17)7-2-12-8-10-16-11-9-12/h2-11H,1H3 |
InChI Key |
OHXOJKQHTRABPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=NC=C2 |
Origin of Product |
United States |
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